molecular formula C24H18N4O4S B2354428 3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536707-85-4

3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2354428
CAS RN: 536707-85-4
M. Wt: 458.49
InChI Key: ZINSCDNQPRUBGQ-UHFFFAOYSA-N
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Description

The compound “3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule. It contains several functional groups including a methoxy group (-OCH3), a nitro group (-NO2), a thioether group (-S-), and a pyrimidoindole group. These groups suggest that the compound could have interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its molecular structure and the conditions under which it’s reacted. The methoxy, nitro, and thioether groups are all potentially reactive and could participate in a variety of chemical reactions .

Scientific Research Applications

Blood Platelet Antiaggregation Activity

A study by Monge et al. (1991) explored the synthesis of various derivatives related to the chemical structure of 3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one. These compounds showed potential in antiaggregation of blood platelets, indicating their possible application in treating disorders related to blood clotting.

Ligands for α1-and 5HT1A-receptors

Research conducted by Romeo et al. (1993) identified derivatives of this compound as ligands for α1-adrenoceptors and 5HT1A-receptors. These findings suggest potential applications in the treatment of conditions influenced by these receptors, such as certain types of hypertension and psychiatric disorders.

Synthesis and Structural Analysis

Studies like those by Monge et al. (1986) and Shestakov et al. (2009) have contributed to the understanding of the synthesis and structural characteristics of this compound and its derivatives. These insights are crucial for the development of new pharmaceuticals and materials.

Potential as a Hepatitis B Inhibitor

Ivashchenko et al. (2019) Ivashchenko et al., 2019 developed a derivative of this compound that showed nanomolar inhibitory activity against Hepatitis B virus, suggesting its application in antiviral therapy.

Cloned α1-Adrenoceptor Ligands

Research by Romeo et al. (2001) synthesized a series of derivatives that showed affinity and selectivity for cloned α1-adrenoceptor subtypes. This has implications for developing drugs targeting these receptor subtypes.

Antimicrobial and Anti-inflammatory Studies

Lingappa et al. (2010) Lingappa et al., 2010 investigated the antimicrobial and anti-inflammatory activities of related compounds, opening avenues for new antimicrobial and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without more specific information about the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential uses. This could include testing its reactivity, studying its interactions with biological systems, or exploring its potential applications in fields like medicine or materials science .

properties

IUPAC Name

3-(4-methoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O4S/c1-32-18-12-10-16(11-13-18)27-23(29)22-21(19-4-2-3-5-20(19)25-22)26-24(27)33-14-15-6-8-17(9-7-15)28(30)31/h2-13,25H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINSCDNQPRUBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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